molecular formula C21H19N5O2S B2811600 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1396861-80-5

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2811600
CAS No.: 1396861-80-5
M. Wt: 405.48
InChI Key: UROBYOMXZAGHKQ-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a unique combination of a triazole ring, a benzo[d]thiazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.

    Attachment of the Cyclopropyl and Phenyl Groups: The cyclopropyl and phenyl groups are introduced via alkylation and arylation reactions, respectively.

    Synthesis of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is formed through a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.

    Coupling of the Triazole and Benzo[d]thiazole Units: The final step involves coupling the triazole and benzo[d]thiazole units through an amide bond formation, typically using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Hydroxylated derivatives of the cyclopropyl and phenyl groups.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, potentially inhibiting enzyme activity by mimicking substrate structures. The benzo[d]thiazole moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide: shares similarities with other triazole and benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a triazole ring and a benzo[d]thiazole moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-20(15-8-9-17-18(12-15)29-13-23-17)22-10-11-25-21(28)26(16-4-2-1-3-5-16)19(24-25)14-6-7-14/h1-5,8-9,12-14H,6-7,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROBYOMXZAGHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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